![molecular formula C7H10ClNO B1402896 [1-(3-Furyl)cyclopropyl]amine hydrochloride CAS No. 1401425-27-1](/img/structure/B1402896.png)
[1-(3-Furyl)cyclopropyl]amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Cyclopropylcyclopropanecarboxylic acid, which is accessible on a large scale from 1-bromo-1-cyclopropylcyclopropane, has been subjected to a Curtius degradation employing the Weinstock protocol to furnish the N-Boc-protected (1-cyclopropyl)cyclopropylamine. Deprotection of this compound with hydrogen chloride in diethyl ether gave the (1-cyclopropyl)cyclopropylamine hydrochloride in 87% yield .Molecular Structure Analysis
FCA has a molecular formula of C8H10ClNO and a molecular weight of 167.6 g/mol. Its chemical structure consists of a cyclopropyl ring attached to a furan ring, and an amine group.Physical And Chemical Properties Analysis
FCA has a melting point of 165-170°C. It is a weakly basic compound and readily forms a hydrochloride salt, which is commonly used in research applications.Wissenschaftliche Forschungsanwendungen
Catalytic Cyclopropanation and Synthesis
The catalytic cyclopropanation of alkenes using (2-furyl)carbene complexes, derived from conjugated ene-yne-ketones, demonstrates the versatile application of furyl-derived carbenes in organic synthesis. Transition metals like chromium, ruthenium, rhodium, palladium, and platinum were found effective in catalyzing the cyclopropanation process, highlighting the interaction of furyl compounds with various catalytic systems (Miki et al., 2002; Miki et al., 2004).
Complex Formation and Reaction Mechanism
Studies have shed light on complex formation and reaction mechanisms involving furyl compounds. For instance, intramolecular reactions of alkynes with furans and electron-rich arenes, catalyzed by PtCl2, were found to involve cyclopropyl platinum carbenes as key intermediates, opening up avenues for further understanding the role of furyl compounds in complex organic reactions (Martín‐Matute et al., 2003).
Biocatalytic Routes
The exploration of biocatalytic routes involving furyl compounds has also been notable. For instance, the synthesis of cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor, utilized ketoreductase, amidase, or lipase biocatalysts, showcasing the potential of furyl compounds in biocatalytic processes (Hugentobler et al., 2016).
Application in Synthesis of Amines
The efficient catalytic enantioselective addition of dialkylzinc reagents to N-diphenylphosphinoylimines derived from furylaldehydes has been employed for the practical synthesis of alpha-chiral amines, indicating the significant role of furyl compounds in the synthesis of structurally complex and functionally significant amines (Boezio & Charette, 2003).
Characterization and Analytical Studies
Detailed characterization and computational studies have been conducted on compounds like N-furfuryl-N-(3-hydroxybenzyl)amine, providing insights into their molecular geometry, molecular vibrations, and spectroscopic properties, which are crucial for understanding the chemical behavior and potential applications of furyl compounds (Sathiyaraj et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(furan-3-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h1,4-5H,2-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQCLITPHKAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=COC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Furyl)cyclopropyl]amine hydrochloride | |
CAS RN |
1401425-27-1 | |
| Record name | Cyclopropanamine, 1-(3-furanyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
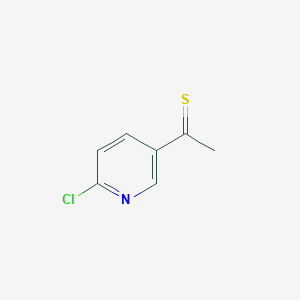
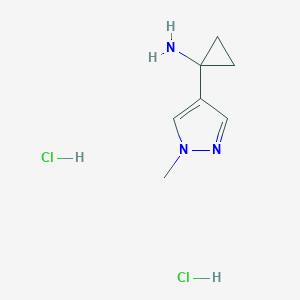
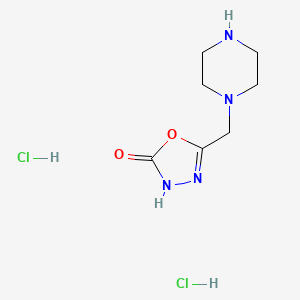
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)
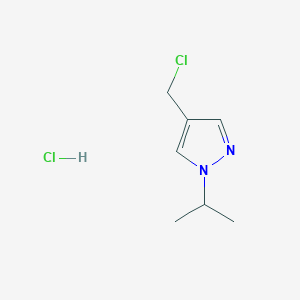
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)
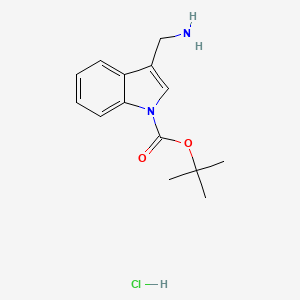
![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)
![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)
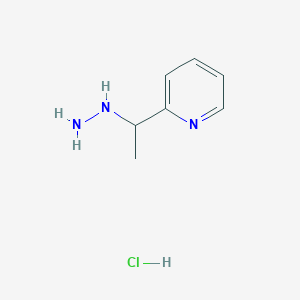
![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)